molecular formula C14H9F3N2O5 B15307031 rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans

rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans

Cat. No.: B15307031
M. Wt: 342.23 g/mol
InChI Key: QHCFFXGUMRZZBB-QUBYGPBYSA-N
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Description

Chemical Identity and Properties The compound rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans (CAS: 2416218-95-4) is a racemic mixture with a molecular formula of C₁₄H₁₁F₃N₂O₄ and a molecular weight of 328.24 g/mol . Its stereochemistry is defined by the (3R,4S) configuration in the piperidin-2,6-dione moiety and the trans arrangement of substituents on the isoindole-1,3-dione scaffold. The SMILES notation (O=C1N[C@@H](CC[C@H]1N1C(=O)c2c(C1=O)c(O)ccc2)C(F)(F)F) highlights key features: a trifluoromethyl group, hydroxyl substituent, and fused bicyclic system .

The compound is marketed for research purposes, with commercial availability in quantities ranging from 50 mg to 1 g .

Properties

Molecular Formula

C14H9F3N2O5

Molecular Weight

342.23 g/mol

IUPAC Name

2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C14H9F3N2O5/c15-14(16,17)6-4-8(21)18-11(22)10(6)19-12(23)5-2-1-3-7(20)9(5)13(19)24/h1-3,6,10,20H,4H2,(H,18,21,22)/t6-,10+/m0/s1

InChI Key

QHCFFXGUMRZZBB-QUBYGPBYSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F

Canonical SMILES

C1C(C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s trifluoromethyl group is of particular interest due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. This makes it a valuable tool in drug discovery and development.

Medicine

Medically, the compound has potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance products.

Mechanism of Action

The mechanism by which rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and selectivity . The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid structure combining a piperidin-2,6-dione core with a hydroxy-isoindole-1,3-dione scaffold. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups References
rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans C₁₄H₁₁F₃N₂O₄ 328.24 Trans-configuration, trifluoromethyl, fused bicyclic system, hydroxyl group Ketone, amide, hydroxyl, trifluoromethyl
(+)-(3R,4S)-3,4-Dimethyl-4-(3-hydroxy-phenyl)piperidine C₁₃H₁₉NO 205.30 Piperidine core, hydroxyl-phenyl substituent, stereospecific methyl groups Amine, hydroxyl
(R)-4-(Piperidin-3-yl)-1H-indole C₁₂H₁₄N₂ 186.26 Indole-piperidine hybrid, chiral center Amine, aromatic heterocycle
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-...)-tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate C₄₇H₆₈N₈O₁₃ 997.08 Triazole, pyrimidine-dione, tetrahydrofuran, ester linkages Ester, ketone, hydroxyl, triazole
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester C₂₁H₁₉F₂IN₃O₄ 590.30 Pyrrolo-pyridazine core, iodophenyl, ester group Carboxylic acid ester, ketone, hydroxyl

Key Observations

Structural Complexity : The target compound exhibits greater complexity compared to simpler piperidine derivatives (e.g., (+)-(3R,4S)-3,4-dimethyl-4-(3-hydroxy-phenyl)piperidine) due to its fused isoindole-dione system and trifluoromethyl group .

Functional Group Diversity : Unlike the triazole-containing compound in , which features ester linkages and a pyrimidine-dione, the target compound lacks heteroaromatic rings but includes a hydroxyl group critical for hydrogen bonding .

Fluorine Content: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated compounds like the pyrrolo-pyridazine derivative in .

Methodological Insights

  • Graph-Based Comparison : Structural similarity assessments often employ graph-theoretical methods to map functional groups and stereochemistry, as bit-vector approaches (e.g., fingerprinting) may overlook nuanced stereochemical differences .
  • Lumping Strategy : Compounds with shared motifs (e.g., piperidine cores) can be grouped into surrogate categories for simplified reactivity or toxicity studies, though this risks oversimplifying unique properties like the target compound’s trifluoromethyl group .

Research Implications

The target compound’s hybrid architecture positions it as a promising candidate for drug discovery, particularly in targeting enzymes with hydrophobic binding pockets (e.g., kinases or proteases). Future studies should prioritize:

  • Pharmacokinetic Profiling : Assessing bioavailability and metabolic stability conferred by the trifluoromethyl group.
  • Stereochemical Optimization : Resolving the racemic mixture to evaluate enantiomer-specific activity.
  • Comparative Bioactivity : Benchmarking against analogues (e.g., ’s triazole compound) to identify structure-activity relationships.

This analysis underscores the necessity of integrating advanced structural comparison tools (e.g., graph algorithms) and experimental validation to exploit the compound’s unique chemical space .

Biological Activity

The compound rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound features a complex molecular structure characterized by:

  • Molecular Formula : C14H12F3N2O4
  • Molecular Weight : 344.25 g/mol
  • IUPAC Name : rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione

The biological activity of rac-2 involves several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with target enzymes through halogen bonding interactions. This feature has been noted to increase the biological activity against various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .
  • Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 cells. The observed IC50 values indicate moderate to high potency in inhibiting cell growth .

Biological Activity Overview

The following table summarizes key biological activities associated with rac-2:

Activity TypeTarget/EffectObserved IC50 (µM)Reference
COX InhibitionCOX-219.2
Lipoxygenase InhibitionLOX-5 and LOX-1513.2
CytotoxicityMCF-7 Cancer Cell Line10.4
Antioxidant ActivityDPPH AssayIC50 not specified

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of rac-2 derivatives, it was found that the compound significantly inhibited the proliferation of MCF-7 cells in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies revealed that the trifluoromethyl group in rac-2 plays a crucial role in enhancing binding affinity to COX and LOX enzymes. The presence of this group allows for stronger interactions through hydrogen bonds and halogen bonding, which are critical for enzyme inhibition .

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